[Bis(methylsulfanyl)methyl]benzene

Catalog No.
S15304059
CAS No.
14252-44-9
M.F
C9H12S2
M. Wt
184.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Bis(methylsulfanyl)methyl]benzene

CAS Number

14252-44-9

Product Name

[Bis(methylsulfanyl)methyl]benzene

IUPAC Name

bis(methylsulfanyl)methylbenzene

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

InChI

InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

MNBBRXLSLIDMHY-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)SC

[Bis(methylsulfanyl)methyl]benzene, also known as 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio), is an organic compound characterized by a benzene ring substituted with two methylsulfanyl groups and a methyl group. This compound exhibits a unique structure that combines the properties of both aromatic and thioether functionalities. The presence of the methylsulfanyl groups contributes to its chemical reactivity and potential biological activity.

The chemical behavior of [Bis(methylsulfanyl)methyl]benzene is influenced by its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The methyl group on the benzene ring can direct electrophiles to ortho and para positions, making it reactive towards electrophilic substitution reactions.
  • Nucleophilic Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, particularly in the presence of strong electrophiles.
  • Oxidation: The sulfur atoms in the methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions, altering the compound's properties and reactivity.

Research indicates that [Bis(methylsulfanyl)methyl]benzene may exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with methylsulfanyl groups have shown potential antimicrobial effects against certain bacteria and fungi.
  • Antioxidant Activity: The presence of sulfur-containing groups can contribute to antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Toxicological Concerns: Some studies have indicated that similar compounds can be harmful if ingested or absorbed through the skin, highlighting the need for caution in handling.

Several methods have been developed for synthesizing [Bis(methylsulfanyl)methyl]benzene:

  • Direct Methylation: This involves the reaction of benzene derivatives with methyl sulfide under acidic or basic conditions to introduce the methylsulfanyl groups.
  • Friedel-Crafts Reaction: A common method where benzene reacts with methyl thioether in the presence of a Lewis acid catalyst.
  • Reduction Reactions: Starting from corresponding sulfoxides or sulfones, reduction can yield [Bis(methylsulfanyl)methyl]benzene.

A specific synthesis method includes using sodium methyl mercaptide with 3-nitro ortho-xylene under inert atmosphere conditions, utilizing organic solvents like dimethyl sulfoxide at elevated temperatures .

[Bis(methylsulfanyl)methyl]benzene finds applications in various fields:

  • Pharmaceutical Industry: Its potential antimicrobial and antioxidant properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Due to its unique chemical structure, it may be used in developing novel materials with specific properties.

Interaction studies involving [Bis(methylsulfanyl)methyl]benzene focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its mechanism of action in biological systems and its potential interactions with enzymes or receptors.

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacological effects.
  • Metabolic Pathways: Understanding how it is metabolized in vivo can inform safety assessments and therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural similarities with [Bis(methylsulfanyl)methyl]benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)Contains two methylthio groupsExhibits potential antimicrobial activity
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzeneContains chloromethyl and sulfonyl groupsUtilized in specific chemical syntheses
N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamideContains sulfonamide functionalityPotential use in pharmaceutical applications

Uniqueness

The uniqueness of [Bis(methylsulfanyl)methyl]benzene lies in its combination of aromaticity with thioether characteristics. This dual functionality allows it to participate in a broader range of

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.03804273 g/mol

Monoisotopic Mass

184.03804273 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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